molecular formula C5H8ClNO2S B13269177 Thiomorpholine-4-carbonyl chloride 1-oxide

Thiomorpholine-4-carbonyl chloride 1-oxide

Cat. No.: B13269177
M. Wt: 181.64 g/mol
InChI Key: KAOIQRGUSHTRFI-UHFFFAOYSA-N
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Description

1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride is a specialized chemical compound identified by the CAS number 1517820-84-6. This compound is characterized by its unique structure, which includes a thiomorpholine ring with a carbonyl chloride functional group. It is a highly valuable reagent in various fields of research and industry due to its reactivity and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride typically involves the reaction of thiomorpholine with phosgene or other chlorinating agents under controlled conditions. The process requires careful handling due to the reactivity of phosgene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of 1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form stable bonds with various substrates. This reactivity is exploited in synthetic chemistry to create complex molecules with specific properties .

Comparison with Similar Compounds

Uniqueness: 1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride is unique due to its specific functional group, which imparts distinct reactivity and selectivity. This makes it particularly valuable in synthetic applications where precise control over chemical reactions is required .

Properties

Molecular Formula

C5H8ClNO2S

Molecular Weight

181.64 g/mol

IUPAC Name

1-oxo-1,4-thiazinane-4-carbonyl chloride

InChI

InChI=1S/C5H8ClNO2S/c6-5(8)7-1-3-10(9)4-2-7/h1-4H2

InChI Key

KAOIQRGUSHTRFI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1C(=O)Cl

Origin of Product

United States

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